molecular formula C19H21ClN6O B12244785 5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12244785
M. Wt: 384.9 g/mol
InChI Key: XYTNJYPZKCUNTK-UHFFFAOYSA-N
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Description

5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring. The compound also contains an imidazo[1,2-b]pyridazine moiety, which is known for its significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, which can be synthesized through condensation reactions involving appropriate precursors . The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrimidine ring with the piperidine-imidazo[1,2-b]pyridazine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions typically require specific solvents and temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets in biological systems. The imidazo[1,2-b]pyridazine moiety is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of a pyrimidine ring, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

6-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-2-cyclopropylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H21ClN6O/c20-15-9-21-19(22-10-15)25-7-5-13(6-8-25)12-27-18-4-3-17-23-16(14-1-2-14)11-26(17)24-18/h3-4,9-11,13-14H,1-2,5-8,12H2

InChI Key

XYTNJYPZKCUNTK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=C(C=N5)Cl

Origin of Product

United States

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